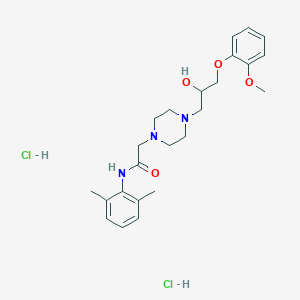

ラノラジン二塩酸塩

概要

説明

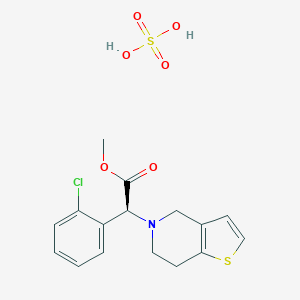

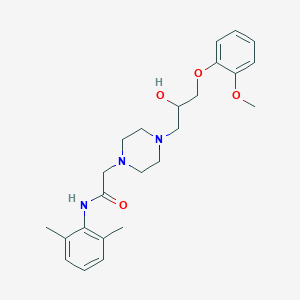

ラノラジン塩酸塩は、主に狭心症治療薬として用いられるピペラジン誘導体です。 ラノラジン塩酸塩は、心筋細胞における後期ナトリウム電流を選択的に阻害することで、心拍数や血圧に大きな影響を与えることなく、安定狭心症の症状を緩和することが知られています 。 この化合物は、ラネキサという商品名で販売されており、米国とヨーロッパで承認されています .

科学的研究の応用

Ranolazine dihydrochloride has a wide range of scientific research applications:

作用機序

ラノラジン塩酸塩は、主に心筋細胞の再分極中の内向きナトリウム電流(INa)の遅相を阻害することによって、その効果を発揮します 。この阻害は、細胞内ナトリウムレベルを低下させ、これにより心筋細胞のカルシウム過剰負荷が減少します。 カルシウム過剰負荷の減少は、心筋の弛緩を改善し、拡張期壁張力を軽減することに役立ち、これにより狭心症の症状が緩和されます 。 さらに、ラノラジンは、カリウムチャネルを含む他のイオンチャネルを阻害することが示されており、これはその抗不整脈効果に寄与する可能性があります .

類似の化合物との比較

類似の化合物

イバブラジン: 心房結節のIf電流を阻害して心拍数を低下させる、別の狭心症治療薬。

アムロジピン: 狭心症と高血圧の治療に用いられるカルシウムチャネル遮断薬。

β遮断薬: メトプロロールなどのβ遮断薬は、心拍数と心筋酸素需要を低下させます。

独自性

ラノラジン塩酸塩は、心拍数や血圧に大きな影響を与えることなく、後期ナトリウム電流を選択的に阻害するという作用機序においてユニークです 。 これは、心拍数と血圧への影響のために他の狭心症治療薬に耐えられない可能性のある患者にとって、貴重な選択肢となります .

生化学分析

Biochemical Properties

Ranolazine dihydrochloride interacts with various enzymes and proteins. At clinically therapeutic levels, it inhibits sodium and potassium ion channel currents . This inhibition of the late phase of the inward sodium current during cardiac repolarization has been well studied .

Cellular Effects

Ranolazine dihydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by reducing intracellular calcium overload, thereby decreasing left ventricular diastolic tension . This is believed to be critical to the mechanism of decreased left ventricular relaxation caused by ischemia and reperfusion .

Molecular Mechanism

Ranolazine dihydrochloride exerts its effects at the molecular level through several mechanisms. It inhibits the late phase of the inward sodium current, leading to a reduction in intracellular calcium . This inhibition is believed to be the primary mechanism of action of ranolazine dihydrochloride .

Temporal Effects in Laboratory Settings

The effects of ranolazine dihydrochloride change over time in laboratory settings. The elimination half-life of ranolazine is 1.4–1.9 hours but is apparently prolonged, on average, to 7 hours for the extended-release formulation as a result of extended absorption .

Dosage Effects in Animal Models

The effects of ranolazine dihydrochloride vary with different dosages in animal models. For instance, in a goat model of lone atrial fibrillation, 10µM ranolazine led to a 40% reduction in the number of ventricular tachycardia episodes .

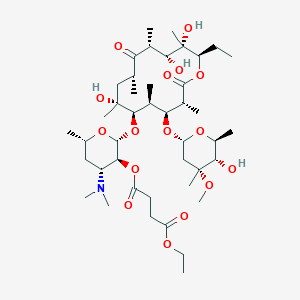

Metabolic Pathways

Ranolazine dihydrochloride is involved in several metabolic pathways. It is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 .

Transport and Distribution

Ranolazine dihydrochloride is transported and distributed within cells and tissues. Its protein binding is about 61–64% over the therapeutic concentration range .

Subcellular Localization

Its ability to inhibit sodium and potassium ion channel currents suggests that it may localize to areas of the cell where these channels are present .

準備方法

合成経路と反応条件

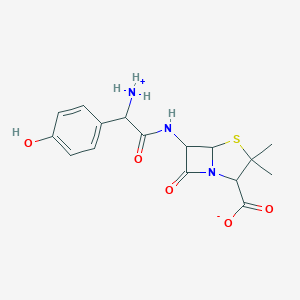

ラノラジン塩酸塩の合成には、いくつかの重要な工程が含まれます。 一般的な方法の1つは、2-メトキシフェノールとエピクロロヒドリンを水、ジオキサン、水酸化ナトリウムの存在下で反応させて、1-(2-メトキシフェノキシ)-2,3-エポキシプロパンを生成することです 。 この中間体を次にエタノール中でピペラジンと縮合させて、2-(2-メトキシフェノキシ)-1-(ピペラジン-1-イル)エタノールを得ます 。 最後の工程では、この化合物をトリエチルアミンとジクロロメタンの存在下で、2,6-ジメチルアニリンとクロロアセチルクロリドと反応させて、ラノラジンを生成します .

工業的製造方法

ラノラジン塩酸塩の工業的製造は、通常、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために、反応条件を慎重に制御することが含まれます。 合成を監視し、最終製品の品質を確保するために、高速液体クロマトグラフィー(HPLC)などの高度な技術が用いられています .

化学反応の分析

反応の種類

ラノラジン塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: ラノラジンは特定の条件下で酸化され、さまざまな酸化生成物を生成します。

還元: この化合物は還元反応を受けることもありますが、これらはそれほど一般的ではありません。

置換: ラノラジンは、特に官能基を含む置換反応に関与できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

置換: 置換反応の条件は、関与する特定の官能基によって異なります。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体の形成につながる可能性があり、置換反応はさまざまな置換ピペラジン誘導体を生成する可能性があります .

科学研究への応用

ラノラジン塩酸塩は、幅広い科学研究に適用されています。

類似化合物との比較

Similar Compounds

Ivabradine: Another anti-anginal medication that works by inhibiting the If current in the sinoatrial node, reducing heart rate.

Amlodipine: A calcium channel blocker used to treat angina and hypertension.

Beta-blockers: Such as metoprolol, which reduce heart rate and myocardial oxygen demand.

Uniqueness

Ranolazine dihydrochloride is unique in its mechanism of action, as it selectively inhibits the late sodium current without significantly affecting heart rate or blood pressure . This makes it a valuable option for patients who may not tolerate other anti-anginal medications due to their effects on heart rate and blood pressure .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Ranolazine dihydrochloride involves the reaction of 3-amino-4-methoxybenzoic acid with 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester followed by reduction and salt formation.", "Starting Materials": [ "3-amino-4-methoxybenzoic acid", "2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester", "Sodium borohydride", "Hydrochloric acid", "Methanol", "Water" ], "Reaction": [ "Step 1: 3-amino-4-methoxybenzoic acid and 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester are reacted in methanol in the presence of hydrochloric acid.", "Step 2: The resulting product is reduced with sodium borohydride to form the corresponding amine.", "Step 3: The amine is then reacted with hydrochloric acid to form Ranolazine dihydrochloride." ] } | |

CAS番号 |

95635-56-6 |

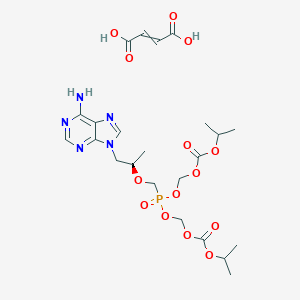

分子式 |

C24H34ClN3O4 |

分子量 |

464.0 g/mol |

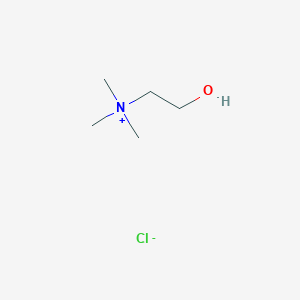

IUPAC名 |

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;hydrochloride |

InChI |

InChI=1S/C24H33N3O4.ClH/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3;/h4-10,20,28H,11-17H2,1-3H3,(H,25,29);1H |

InChIキー |

HIWSKCRHAOKBSL-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl.Cl |

正規SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl |

外観 |

Powder |

溶解性 |

>75.1 [ug/mL] (The mean of the results at pH 7.4) |

同義語 |

43285, RS Dihydrochloride, Ranolazine HCl, Ranolazine Hydrochloride, Ranolazine N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide Ranexa ranolazine Ranolazine Dihydrochloride Ranolazine HCl Ranolazine Hydrochloride renolazine RS 43285 RS 43285 193 RS 43285-193 RS 43285193 RS-43285 RS43285 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

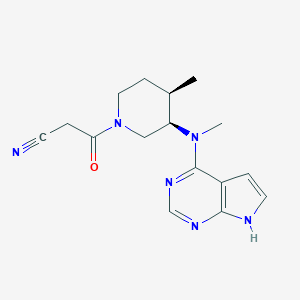

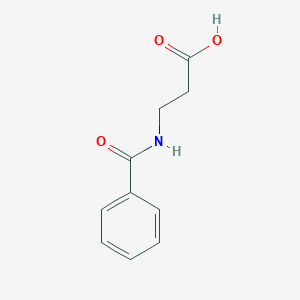

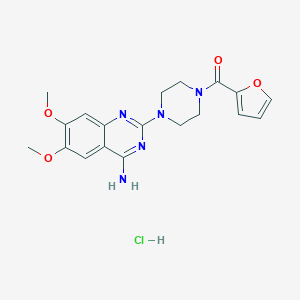

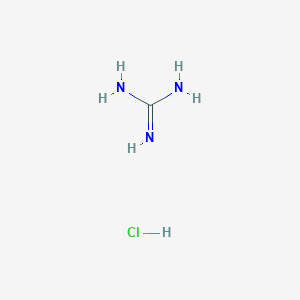

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ranolazine Dihydrochloride in treating angina?

A1: Ranolazine Dihydrochloride acts as an inhibitor of late sodium current (INa,L) in cardiac myocytes [, ]. This action reduces intracellular sodium overload, subsequently decreasing calcium influx and mitigating myocardial ischemia. This mechanism differentiates it from traditional antianginal agents like calcium channel blockers and nitrates, making it a valuable therapeutic option.

Q2: What are the major degradation products observed during forced degradation studies of Ranolazine Dihydrochloride?

A2: Forced degradation studies, as detailed in one of the papers [], revealed that Ranolazine Dihydrochloride undergoes degradation under acidic, basic, oxidative, and dry heat conditions. The identified degradation products are o-Methoxyphenol and 2,6-Dimethylaniline. Interestingly, the drug remained stable under wet heat and UV light exposure.

Q3: How was the stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method developed for Ranolazine Dihydrochloride validated?

A3: The researchers employed a comprehensive validation procedure for the developed RP-HPLC method []. This involved assessing various parameters including accuracy, precision, linearity, specificity, robustness, limit of detection, and limit of quantification. The method demonstrated the ability to effectively separate and quantify Ranolazine Dihydrochloride from its degradation products, making it suitable for stability studies and quality control.

Q4: Has Ranolazine Dihydrochloride demonstrated any antiviral potential?

A4: Interestingly, a study [] explored the potential of repurposing existing drugs, including Ranolazine Dihydrochloride, for antiviral activity against influenza A virus. Computational analysis suggested Ranolazine Dihydrochloride could interact with the sodium channel voltage-gated type v alpha subunit (SCN5A). Experimental validation confirmed that Ranolazine Dihydrochloride exhibited significant plaque reduction in Madin Darby canine kidney (MDCK) cells and showed antiviral activity in both MDCK and adenocarcinoma human alveolar basal epithelial (A549) cell lines. This highlights the possibility of Ranolazine Dihydrochloride having a broader therapeutic application beyond its established use as an antianginal agent.

Q5: What are the limitations of Ranolazine Dihydrochloride as an anti-atrial fibrillation agent?

A5: While Ranolazine Dihydrochloride shows promise in managing atrial fibrillation, research [] suggests its efficacy might be limited. Electropharmacological studies in halothane-anesthetized dogs revealed that while Ranolazine Dihydrochloride prolongs atrial and ventricular effective refractory periods, it also exhibits cardiodepressive effects and delays ventricular depolarization and repolarization. The calculated ΔAERP/ΔVERP ratio for Ranolazine Dihydrochloride suggests a potentially lower efficacy compared to drugs like dronedarone, amiodarone, bepridil, and dl-sotalol.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。